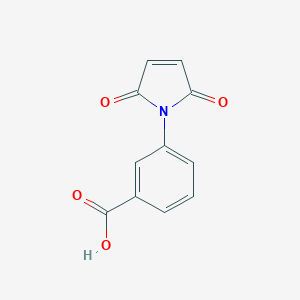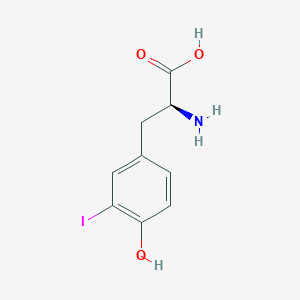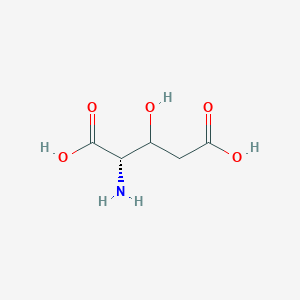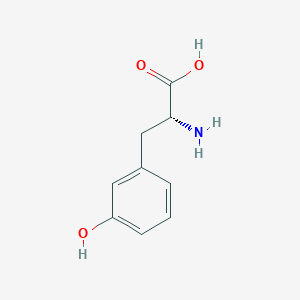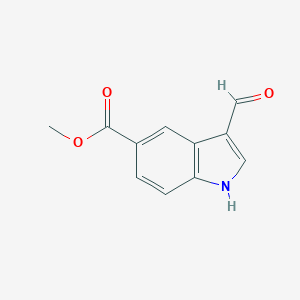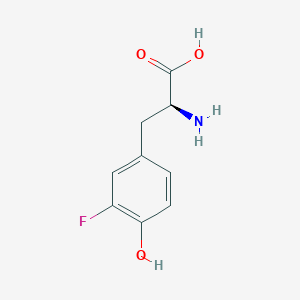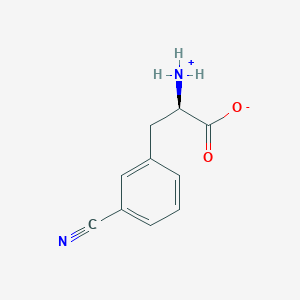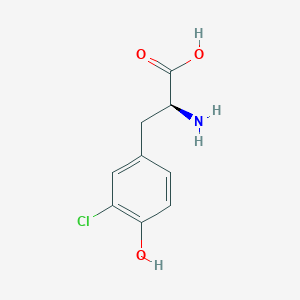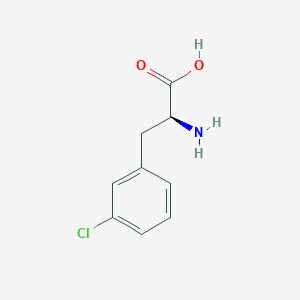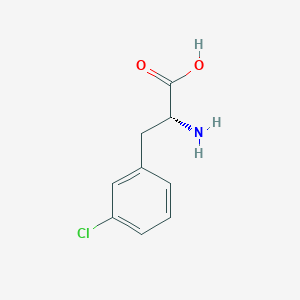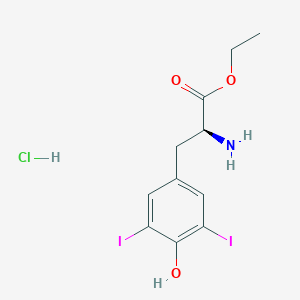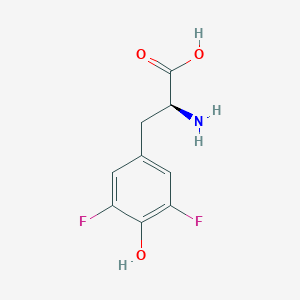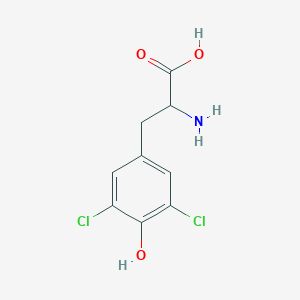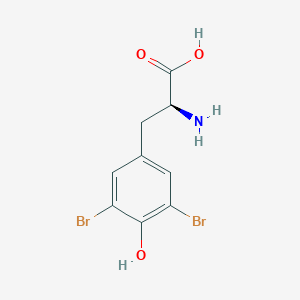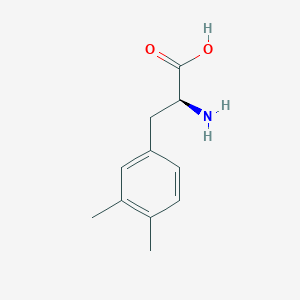
3,4-Dimethyl-L-Phenylalanine
説明
3,4-Dimethyl-L-Phenylalanine is a derivative of the amino acid phenylalanine . It is an important intermediate for the synthesis of various compounds .
Synthesis Analysis
The synthesis of 3,4-Dimethyl-L-Phenylalanine involves multiple steps. A study has shown that the yield of phenylalanine increased 3.0 and 2.1 times when the concentrations of shikimate kinase (AroL) and 5-enolpyruvoyl shikimate 3-phosphate (EPSP) synthase (AroA) were increased 2.5 times . Overexpression of gene ridA could further increase phenylpyruvate production by 16.3%, reaching up to 5 g/L .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethyl-L-Phenylalanine is C11H15NO2 . The InChI code is 1S/C11H15NO2/c1-7-3-4-9 (5-8 (7)2)6-10 (12)11 (13)14/h3-5,10H,6,12H2,1-2H3, (H,13,14)/t10-/m0/s1 .
Chemical Reactions Analysis
The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .
科学的研究の応用
Computational Analysis of L-Phenylalanine Conformations : Research by Purushotham, Vijay, & Sastry (2012) in the Journal of Computational Chemistry involved computational investigation of various conformations of L-Phenylalanine and its ionized counterparts. They studied different nonbonded interactions impacting the stability of these structures, which is crucial in understanding the conformational orientations of amino acids (Purushotham, Vijay, & Sastry, 2012).
In Vitro and In Vivo Analysis for Phenylalanine Production : Ding et al. (2016) in Scientific Reports developed an in vitro system for investigating phenylalanine biosynthesis in E. coli, which is important for both food and medicinal applications. This study helps in understanding the production of L-Phenylalanine, contributing to the optimization of its synthesis (Ding et al., 2016).
Phenylalanine Hydroxylase Studies : Cotton (1971) in Biochimica et Biophysica Acta purified components of phenylalanine hydroxylase, which is involved in the hydroxylation of phenylalanine to tyrosine. This enzyme is crucial in understanding metabolic pathways related to amino acids (Cotton, 1971).
Role of Phenylalanine Ammonia Lyase : A review by MacDonald & D'Cunha (2007) in Biochemistry and Cell Biology discussed the role of Phenylalanine Ammonia Lyase in catalyzing the transformation of L-Phenylalanine to trans-cinnamic acid. This enzyme has significant applications in clinical, industrial, and biotechnological fields, including the production of L-Phenylalanine (MacDonald & D'Cunha, 2007).
Aromatic Amino Acid Hydroxylases Study : Hufton, Jennings, & Cotton (1995) in The Biochemical Journal explored the structural and functional aspects of aromatic amino acid hydroxylases, which include enzymes like phenylalanine hydroxylase. Their research contributes to understanding the catabolization of phenylalanine (Hufton, Jennings, & Cotton, 1995).
Inhibition of Amino Acid Decarboxylases : Smissman, Inloes, El-Antably, & Shaffer (1976) in Journal of Medicinal Chemistry synthesized derivatives of amino acids, including L-Phenylalanine, to study their inhibition of amino acid decarboxylases. This research is vital for understanding the inhibition mechanisms of enzymes associated with amino acids (Smissman et al., 1976).
Genetic Engineering for L-Phenylalanine Production : Liu et al. (2018) in BMC Biotechnology engineered E. coli to enhance L-Phenylalanine biosynthesis. This study is significant for biotechnological production of aromatic amino acids and their derivatives (Liu et al., 2018).
L-Phenylalanine Dehydrogenase Study : Vanhooke et al. (1999) in Biochemistry analyzed the molecular structure of L-Phenylalanine dehydrogenase, revealing insights into the oxidative deamination mechanism of this enzyme. This information is crucial for understanding enzyme-mediated transformations of amino acids (Vanhooke et al., 1999).
特性
IUPAC Name |
(2S)-2-amino-3-(3,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTDECHKNDJYMG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595332 | |
| Record name | 3,4-Dimethyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-L-Phenylalanine | |
CAS RN |
142995-28-6 | |
| Record name | 3,4-Dimethyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



